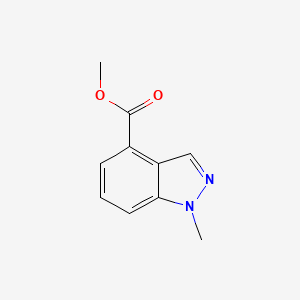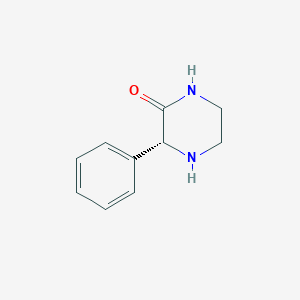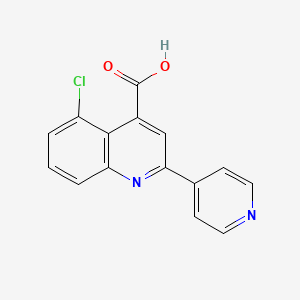
5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
描述
5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid (5-Cl-2-PQC) is an organic compound that has been used in various scientific research applications. It is a derivative of pyridin-4-ylquinoline-4-carboxylic acid (PQC) and has a chlorine atom substituted at the 5th position of the pyridin ring. It has a molecular formula of C11H8ClNO2 and a molecular weight of 215.6 g/mol. 5-Cl-2-PQC has been used in a wide range of scientific research applications, including drug design, catalysis, and biochemistry.
科学研究应用
5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a ligand in catalytic reactions, as a substrate in enzyme-catalyzed reactions, and as a drug design tool. 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid has also been used as a probe molecule to study the binding of small molecules to proteins and other biological macromolecules. Furthermore, it has been used to study the structure and function of various enzymes, such as cytochrome P450, as well as to study the structure and function of other proteins.
作用机制
The mechanism of action of 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is not well understood. However, it is believed that the chlorine atom in the 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid molecule interacts with the target protein or enzyme, resulting in a conformational change that affects the activity of the protein or enzyme. Furthermore, it is believed that the chlorine atom can form hydrogen bonds with the target protein or enzyme, resulting in a more stable complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid are not well understood. However, it is believed that the chlorine atom in the 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid molecule can interact with proteins and enzymes, resulting in changes in the activity of the proteins or enzymes. Furthermore, it is believed that the chlorine atom can interact with other molecules, such as DNA, resulting in changes in the structure and/or function of the molecule.
实验室实验的优点和局限性
The primary advantage of using 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid in lab experiments is that it is a relatively small molecule, which makes it easier to work with. Furthermore, it is relatively stable and can be synthesized easily. The primary limitation of using 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid in lab experiments is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
未来方向
The future directions for 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid research include further studies of its mechanism of action, as well as studies of its interactions with proteins, enzymes, and other molecules. Furthermore, further studies of its effects on biochemical and physiological processes are needed. Additionally, further studies of its use as a drug design tool and as a ligand in catalytic reactions are needed. Finally, further studies of its use as a probe molecule to study the binding of small molecules to proteins and other biological macromolecules are needed.
属性
IUPAC Name |
5-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-2-1-3-12-14(11)10(15(19)20)8-13(18-12)9-4-6-17-7-5-9/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBYQPUAEAKDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



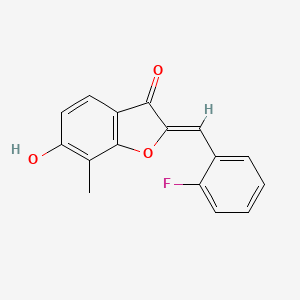
![[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine](/img/structure/B1387742.png)
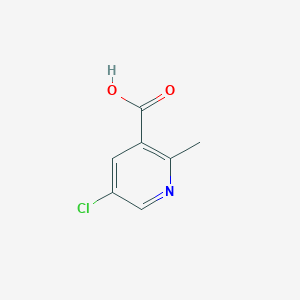
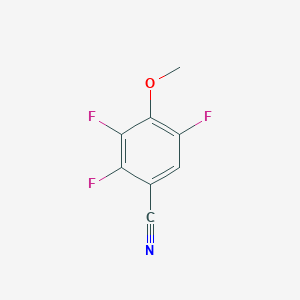
![Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1387747.png)
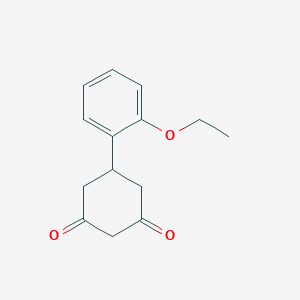
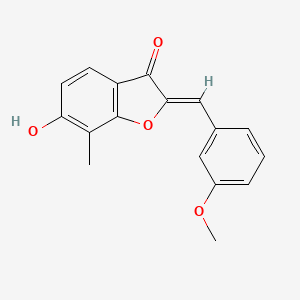

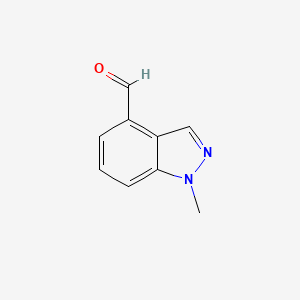
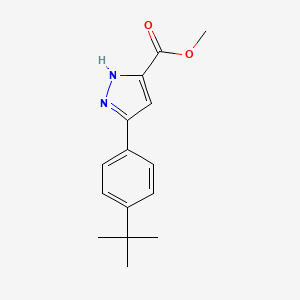
![N-[2-(4-cyanophenoxy)ethyl]acetamide](/img/structure/B1387756.png)
